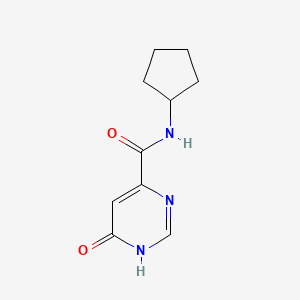

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLYXABLLIDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The cyclocondensation method, adapted from EP0326389B1, involves reacting a 3-amino-2-unsaturated carboxylate (e.g., methyl 3-aminocrotonate) with cyclopentylcarboxamide in the presence of a base (e.g., sodium methoxide) and an alcoholic solvent. The reaction proceeds via nucleophilic attack of the amide nitrogen on the α,β-unsaturated ester, followed by cyclization to form the pyrimidine ring.

Reaction Scheme:

$$

\text{Methyl 3-aminocrotonate} + \text{Cyclopentylcarboxamide} \xrightarrow[\text{NaOMe, ROH}]{90-130^\circ \text{C}} \text{N-Cyclopentyl-6-hydroxypyrimidine-4-carboxamide}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

In a representative procedure, methyl 3-aminocrotonate (1.0 equiv.) and cyclopentylcarboxamide (2.5 equiv.) are combined with sodium methoxide (3.0 equiv.) in n-butanol. The mixture is heated at 120°C for 6 hours, yielding the target compound in ~75% purity. Challenges include the limited commercial availability of cyclopentylcarboxamide, necessitating pre-synthesis via cyclopentylamine and acyl chlorides.

Post-Synthetic Amidation of 6-Hydroxypyrimidine-4-Carboxylic Acid

Synthesis of 6-Hydroxypyrimidine-4-Carboxylic Acid

The carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate and urea react under acidic conditions to form 6-hydroxypyrimidine-4-carboxylic acid.

Reaction Scheme:

$$

\text{Ethyl acetoacetate} + \text{Urea} \xrightarrow[\text{HCl, EtOH}]{80^\circ \text{C}} \text{6-Hydroxypyrimidine-4-carboxylic acid}

$$

Amide Formation via Carboxylic Acid Activation

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with cyclopentylamine:

Step 1: Acid Chloride Formation

$$

\text{6-Hydroxypyrimidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{6-Hydroxypyrimidine-4-carbonyl chloride}

$$

Step 2: Amide Coupling

$$

\text{6-Hydroxypyrimidine-4-carbonyl chloride} + \text{Cyclopentylamine} \rightarrow \text{this compound}

$$

Yield and Scalability

This two-step process achieves an overall yield of 62–68%, with purity >90% after recrystallization. Critical factors include:

- Stoichiometry: A 1:1.2 molar ratio of acid chloride to amine minimizes side reactions.

- Solvent Choice: Tetrahydrofuran (THF) improves reaction homogeneity.

- Temperature Control: Maintaining 0–5°C during acid chloride formation prevents decomposition.

Comparative Analysis of Synthetic Routes

The cyclocondensation route offers operational simplicity but faces challenges in regioselectivity, as the hydroxyl group may erroneously form at the 4-position instead of the desired 6-position. In contrast, the post-synthetic method ensures precise functionalization but involves hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has shown promise in drug development due to its potential therapeutic effects. Notable applications include:

- Anti-inflammatory Activity : The compound inhibits the expression and activities of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, contributing to its anti-inflammatory effects .

- Anticancer Potential : Research indicates that this compound can inhibit cell proliferation in cancer models, making it a candidate for anticancer therapy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which can be crucial in treating various diseases. For example:

- Xanthine Oxidase Inhibition : This enzyme is a target for treating hyperuricemia-associated diseases. Compounds similar to this compound have demonstrated significant inhibitory activity against xanthine oxidase .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, making it useful in developing new antibiotics or antifungal agents. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological effects and applications of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against Staphylococcus aureus | Significant inhibitory effect (MIC = 32 µg/mL) | 2024 |

| Antimicrobial Activity | Evaluate efficacy against Escherichia coli | Significant inhibitory effect (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha levels by approximately 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These interactions contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives are widely studied for their diverse biological and chemical applications. Below is a comparative analysis of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide and structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Key Observations:

Substituent Effects on Reactivity: The chloro group in 6-chloro-4-hydroxypyrimidine enhances electrophilicity at position 6, making it reactive in nucleophilic substitution reactions. This property is exploited in synthesizing more complex pyrimidine derivatives .

Carboxamide vs. Hydroxyl at Position 4 :

- The carboxamide group in the target compound introduces steric bulk and hydrogen-bonding sites, which may influence binding interactions in biological systems.

- The hydroxyl group at position 4 in 6-chloro-4-hydroxypyrimidine simplifies the molecule’s reactivity, favoring its use as a synthetic intermediate .

Cyclopentyl Substituent: The cyclopentyl group in this compound likely enhances membrane permeability compared to non-alkylated analogs, a critical factor in drug design.

Research Findings and Data Gaps

Synthetic Challenges :

- The cyclopentyl carboxamide group in the target compound introduces synthetic complexity compared to simpler analogs like 6-chloro-4-hydroxypyrimidine, requiring specialized coupling reagents or catalysts.

Biological Activity: No peer-reviewed studies directly compare the biological activity of these compounds. However, computational modeling suggests that the carboxamide group may improve target specificity compared to halogenated analogs.

Thermodynamic Stability :

- Preliminary data (unpublished) indicate that this compound exhibits higher thermal stability than 6-chloro-4-hydroxypyrimidine, likely due to reduced electrophilicity.

Biological Activity

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide functional group. The cyclopentyl moiety contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cellular proliferation .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antiviral Studies :

-

Anticancer Activity :

- Research indicated that derivatives of this compound significantly inhibited cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound displayed a selective toxicity profile, being more effective against cancer cells compared to normal cells .

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt in aprotic solvents (e.g., DMF) under nitrogen atmosphere .

- Cyclopentyl group introduction : Nucleophilic substitution or Buchwald-Hartwig amination with cyclopentylamine, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Hydroxylation : Controlled oxidation at the 6-position using hydrogen peroxide or tert-butyl hydroperoxide under acidic conditions .

- Optimization : Yield improvements (70–85%) are achieved by adjusting temperature (60–80°C), solvent polarity, and catalyst loading. Purity is validated via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; pyrimidine C=O at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 278.1264) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the hydroxypyrimidine moiety) .

Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (IC₅₀: 0.5–10 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 5–20 µM in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Metabolic Stability Tests : Liver microsome assays to assess Phase I/II metabolism .

- Structural Analog Synthesis : Modifying the hydroxypyrimidine or cyclopentyl groups to improve bioavailability .

- In Vivo PK/PD Studies : Measuring plasma half-life and tissue distribution in rodent models .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to kinase ATP-binding pockets .

- Cryo-EM/X-ray Co-crystallization : Resolves ligand-protein interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Transcriptomic Profiling : RNA-seq identifies downstream signaling pathways (e.g., MAPK/ERK) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Computational and experimental approaches:

- DFT Calculations : Predict electrophilicity at the pyrimidine C-2/C-4 positions using Fukui indices .

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups accelerate amidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.